
9-oxo-15S-Hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the appropriate prostaglandin precursor.
Oxidation: The precursor undergoes controlled oxidation to introduce the oxo group at the 9-position.
Hydroxylation: The hydroxy group at the 15S-position is introduced through hydroxylation.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors that allow precise control over reaction conditions such as temperature, pressure, and pH. Catalysts and specific reagents are used to ensure high yield and purity of the final product.
Types of Reactions:
Esterification: The conversion of the carboxylic acid group to its ethyl ester form.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Hydroxylation: Hydroxylating agents like osmium tetroxide or hydroboration-oxidation.
Esterification: Ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
Major Products Formed: The major products include the intermediate prostaglandin derivatives and the final ethyl ester product.
Applications De Recherche Scientifique
Chemistry: This compound is used as a reagent in organic synthesis and as a standard in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: It is used in biological research to study the role of prostaglandins in various physiological processes, including inflammation and immune responses.
Medicine: Prostaglandin derivatives are investigated for their therapeutic potential in treating conditions such as glaucoma, ulcers, and menstrual disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the cosmetic industry for its potential anti-inflammatory properties.
Mécanisme D'action
The mechanism by which 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester exerts its effects involves binding to specific prostaglandin receptors. This binding triggers intracellular signaling pathways that lead to various physiological responses, such as vasodilation, bronchodilation, and modulation of inflammatory responses.
Molecular Targets and Pathways:
Prostaglandin Receptors: These receptors are found in various tissues and mediate the effects of prostaglandins.
Intracellular Signaling Pathways: Activation of these pathways leads to changes in gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Prostaglandin E1: Another prostaglandin derivative with similar biological activities.
Prostaglandin F2α: Used in reproductive health and labor induction.
Prostaglandin D2: Involved in allergic and inflammatory responses.
Uniqueness: 9-oxo-15S-hydroxy-prosta-10,13E-dien-1-oic acid, ethyl ester is unique due to its specific structural features, such as the oxo group at the 9-position and the hydroxy group at the 15S-position, which confer distinct biological activities compared to other prostaglandins.
Propriétés
IUPAC Name |
ethyl 7-[(2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19?,20?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVEMJKKQYNQQ-GDZZQVLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C=CC(=O)C1CCCCCCC(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852298.png)

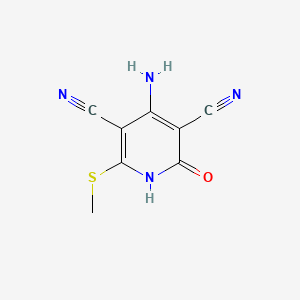

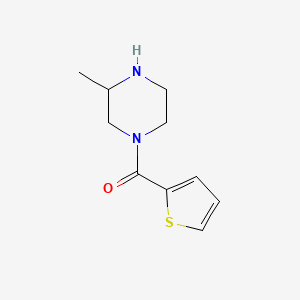
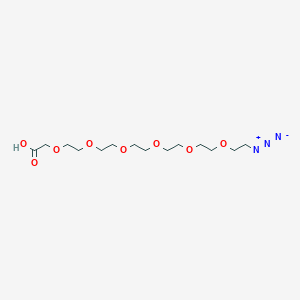



![7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B7852385.png)
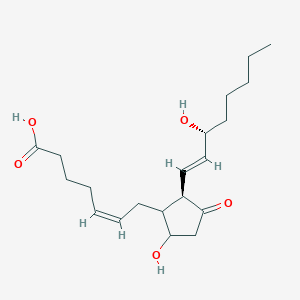

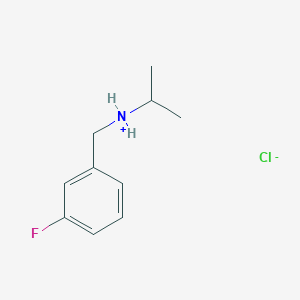
![Propyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852403.png)
